5-Fluoro-2-(3-pyridinyloxy)aniline
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Overview
Description
5-Fluoro-2-(3-pyridinyloxy)aniline is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.20 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a fluorine atom and a pyridinyloxy group attached to an aniline core.
Preparation Methods
The synthesis of 5-Fluoro-2-(3-pyridinyloxy)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild conditions. Another method involves the nucleophilic substitution of fluorinated pyridines, which can be synthesized through various fluorination reactions
Chemical Reactions Analysis
5-Fluoro-2-(3-pyridinyloxy)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and pyridinyloxy groups
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Fluoro-2-(3-pyridinyloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for diagnostic or therapeutic use, it can be used in the development of new pharmaceuticals.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-pyridinyloxy)aniline involves its interaction with various molecular targets. In biological systems, it may interact with proteins and enzymes, affecting their function and activity. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Fluoro-2-(3-pyridinyloxy)aniline can be compared with other fluorinated pyridines and anilines. Similar compounds include:
- 2-Fluoropyridine
- 3-Fluoroaniline
- 4-Fluoropyridine
- 2,3-Difluoropyridine
These compounds share similar structural features but differ in their specific functional groups and positions of fluorine atoms. The uniqueness of this compound lies in its combination of a fluorine atom and a pyridinyloxy group attached to an aniline core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-fluoro-2-pyridin-3-yloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h1-7H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJLPCRMORFLNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283815 |
Source
|
Record name | 5-Fluoro-2-(3-pyridinyloxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-34-0 |
Source
|
Record name | 5-Fluoro-2-(3-pyridinyloxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869943-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-(3-pyridinyloxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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